
1,3-Dichloro-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidinediones It is characterized by the presence of two chlorine atoms, a methyl group, and a 2-methylpropyl group attached to the imidazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione typically involves the chlorination of the corresponding imidazolidine-2,4-dione derivative. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this synthesis include chlorine gas or other chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production. The use of advanced purification methods, such as recrystallization or chromatography, ensures the final product meets the required specifications.
化学反応の分析
Types of Reactions
1,3-Dichloro-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can yield partially or fully dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinedione derivatives, while substitution reactions can produce a variety of substituted imidazolidines.
科学的研究の応用
1,3-Dichloro-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other imidazolidine derivatives.
Biology: The compound’s potential biological activity is explored in various studies, including its effects on enzymes and cellular processes.
Medicine: Research investigates its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 1,3-Dichloro-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,3-Dichloro-5,5-dimethylhydantoin: A similar compound with two chlorine atoms and two methyl groups attached to the imidazolidine ring.
1,3-Dichloro-5-ethyl-5-methylhydantoin: Another related compound with an ethyl and a methyl group in place of the 2-methylpropyl group.
Uniqueness
1,3-Dichloro-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione is unique due to the presence of the 2-methylpropyl group, which may confer distinct chemical and biological properties compared to other similar compounds
特性
CAS番号 |
43161-90-6 |
|---|---|
分子式 |
C8H12Cl2N2O2 |
分子量 |
239.10 g/mol |
IUPAC名 |
1,3-dichloro-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H12Cl2N2O2/c1-5(2)4-8(3)6(13)11(9)7(14)12(8)10/h5H,4H2,1-3H3 |
InChIキー |
CTKZXPQQBVOAGH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1(C(=O)N(C(=O)N1Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-diphenyl-9H-pyrido[2,3-b]indole](/img/structure/B14660413.png)
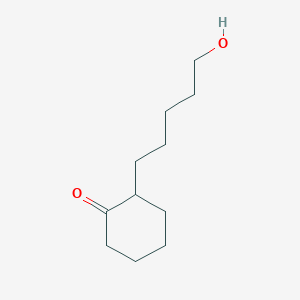
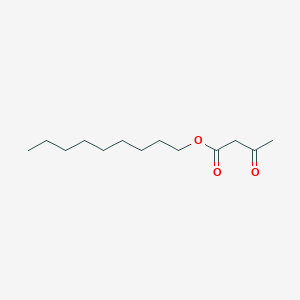
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]di(naphthalen-2(1H)-one)](/img/structure/B14660423.png)
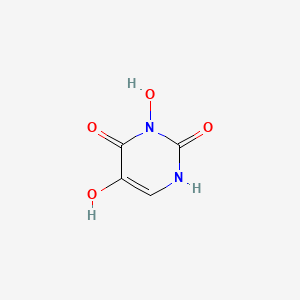
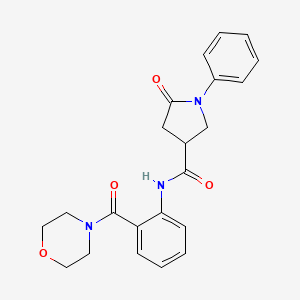

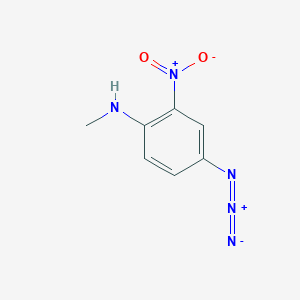
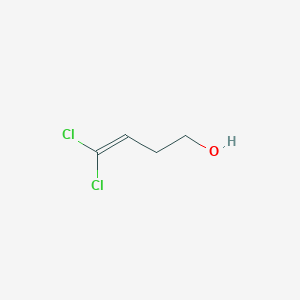
![2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol](/img/structure/B14660459.png)
![Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine](/img/structure/B14660461.png)

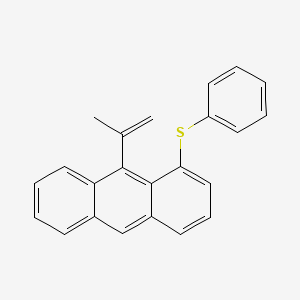
![2-[2-(tert-Butylperoxy)propan-2-yl]-1,3,5-trimethylbenzene](/img/structure/B14660478.png)
